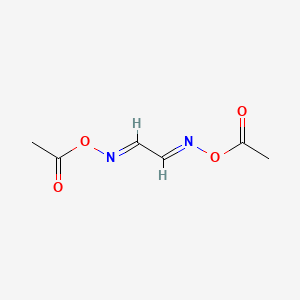
N,N'-Diacetylglyoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diacetylglyoxime is an organic compound with the molecular formula C6H8N2O4. It is a derivative of glyoxime, where both oxime groups are acetylated. This compound is known for its role in coordination chemistry and its applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Diacetylglyoxime can be synthesized through the acetylation of glyoxime. The process typically involves the reaction of glyoxime with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
While specific industrial production methods for N,N’-Diacetylglyoxime are not widely documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Diacetylglyoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert it back to glyoxime.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Glyoxime.
Substitution: Various substituted glyoxime derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-Diacetylglyoxime has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of N,N’-Diacetylglyoxime involves its ability to form stable complexes with metal ions. The acetylated oxime groups act as chelating agents, binding to metal ions and forming coordination complexes. These complexes can exhibit various chemical and biological activities depending on the metal ion and the specific structure of the complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylglyoxime: A similar compound with methyl groups instead of acetyl groups.
Glyoxime: The parent compound without acetylation.
Diacetylmonoxime: A related compound with one oxime group acetylated.
Uniqueness
N,N’-Diacetylglyoxime is unique due to its acetylated oxime groups, which enhance its stability and reactivity in forming metal complexes. This makes it particularly useful in coordination chemistry and various applications where stable metal complexes are required.
Eigenschaften
Molekularformel |
C6H8N2O4 |
|---|---|
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
[(E)-[(2E)-2-acetyloxyiminoethylidene]amino] acetate |
InChI |
InChI=1S/C6H8N2O4/c1-5(9)11-7-3-4-8-12-6(2)10/h3-4H,1-2H3/b7-3+,8-4+ |
InChI-Schlüssel |
KEHBFQDJKKVCJK-FCXRPNKRSA-N |
Isomerische SMILES |
CC(=O)O/N=C/C=N/OC(=O)C |
Kanonische SMILES |
CC(=O)ON=CC=NOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)

![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate](/img/structure/B13422004.png)
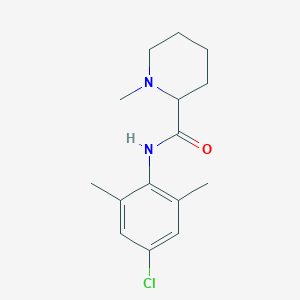
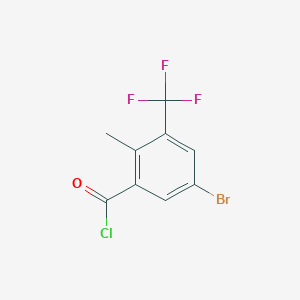
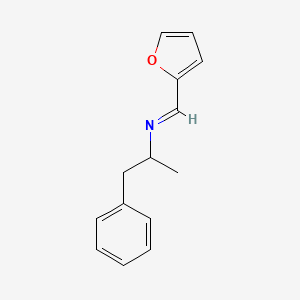
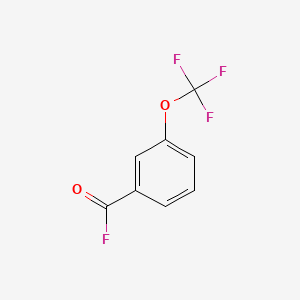
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)

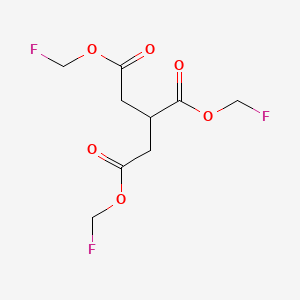
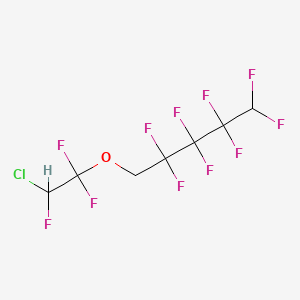
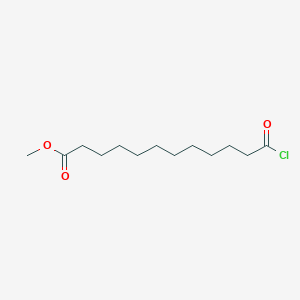
![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)
